

# Cross-Resistance Patterns of Pyraclostrobin with Other QoI Fungicides: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Pyraclostrobin*

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This guide provides an objective comparison of **pyraclostrobin**'s cross-resistance profiles with other Quinone outside Inhibitor (QoI) fungicides. The information is supported by experimental data to aid in research and development efforts against fungal pathogens.

## Quantitative Cross-Resistance Data

Positive cross-resistance is a common phenomenon among Quinone outside Inhibitor (QoI) fungicides. This means that fungal strains resistant to **pyraclostrobin** are often also resistant to other fungicides in the same class, such as azoxystrobin, trifloxystrobin, and kresoxim-methyl.<sup>[1]</sup> The primary mechanism underlying this resistance is a target-site modification, most frequently a point mutation in the cytochrome b (cyt b) gene.<sup>[1]</sup>

The following table summarizes the 50% effective concentration (EC<sub>50</sub>) values for **pyraclostrobin** and other QoI fungicides against sensitive (wild-type) and resistant fungal isolates from various studies. The EC<sub>50</sub> value represents the concentration of a fungicide that inhibits 50% of fungal growth or spore germination. A higher EC<sub>50</sub> value indicates lower sensitivity and, therefore, higher resistance.

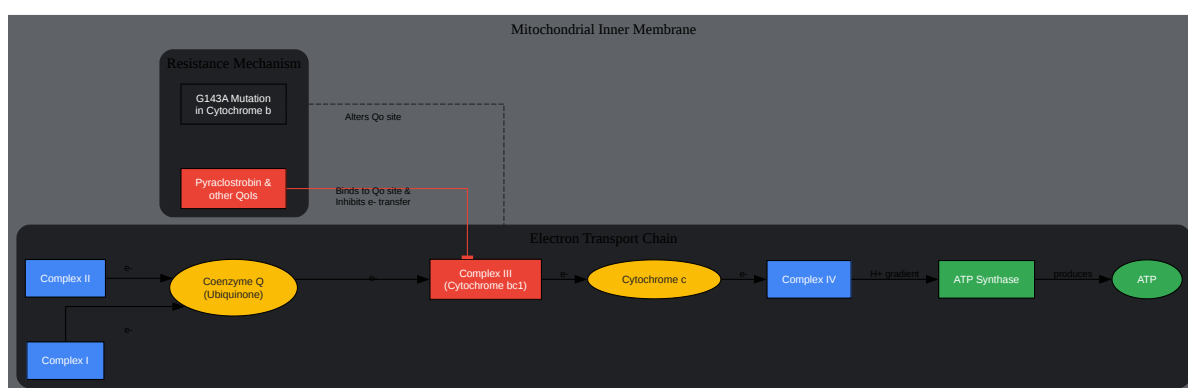
Fungal Species	Fungicide	Isolate Type	Mean EC <sub>50</sub> (µg/mL)	Resistance Factor (RF) <sup>1</sup>	Reference
Alternaria alternata	Pyraclostrobin	Sensitive	1.57	-	[2]
Resistant	>100	>63	[2]		
Azoxystrobin	Sensitive	1.86	-	[2]	
Resistant	>100	>53			
Colletotrichum siamense	Pyraclostrobin	Sensitive	1.586	-	[1]
Resistant	21.158	13.3	[1]		
Kresoxim-methyl	Resistant	-	-	[1]	
Azoxystrobin	Resistant	-	-	[1]	
Ustilaginoidea virens	Pyraclostrobin	Sensitive	0.079 ± 0.006	-	[3][4]
Azoxystrobin	Sensitive	0.203 ± 0.012	-	[3][4]	
Ascochyta rabiei	Pyraclostrobin	Sensitive	0.0023	-	[5]
Azoxystrobin	Sensitive	0.0272	-	[5]	

<sup>1</sup>Resistance Factor (RF) is calculated as the EC<sub>50</sub> of the resistant isolate divided by the EC<sub>50</sub> of the sensitive isolate.

## Mechanism of QoI Fungicide Action and Resistance

QoI fungicides act by inhibiting the mitochondrial respiratory chain at the Quinone 'outside' (Qo) binding site of the cytochrome bc<sub>1</sub> complex (Complex III). This disruption of the electron transport chain prevents ATP synthesis, ultimately leading to fungal cell death.

The most common mechanism of resistance to QoI fungicides is a single point mutation in the cytochrome b gene. The substitution of glycine with alanine at position 143 (G143A) is the most frequently observed mutation and confers a high level of resistance.<sup>[1]</sup> This mutation alters the binding site of the fungicide, reducing its efficacy.



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Caption: Mechanism of QoI fungicide action and resistance.

## Experimental Protocols

The following are detailed methodologies for two common assays used to determine fungicide resistance.

### Mycelial Growth Inhibition Assay

This assay determines the effect of a fungicide on the vegetative growth of a fungus.

#### 1. Preparation of Fungicide Stock Solutions:

- Prepare a stock solution of **pyraclostrobin** and other test fungicides (e.g., 10 mg/mL) in a suitable solvent like dimethyl sulfoxide (DMSO) or acetone.
- Perform serial dilutions of the stock solution to create a range of working concentrations.

#### 2. Media Preparation:

- Prepare a suitable culture medium, such as Potato Dextrose Agar (PDA).
- Autoclave the medium and allow it to cool to approximately 50-60°C in a water bath.
- Add the fungicide working solutions to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare control plates containing the solvent (DMSO or acetone) at the same concentration used in the treatment plates.
- Pour the amended and control media into sterile Petri dishes.

#### 3. Inoculation:

- From the edge of an actively growing fungal culture (typically 5-7 days old), take a mycelial plug (e.g., 5 mm in diameter) using a sterile cork borer.
- Place the mycelial plug, mycelium-side down, onto the center of each fungicide-amended and control agar plate.

#### 4. Incubation:

- Seal the Petri dishes with parafilm and incubate them in the dark at the optimal temperature for the specific fungal species (e.g., 25°C).

#### 5. Data Collection and Analysis:

- Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

- Calculate the percentage of mycelial growth inhibition for each fungicide concentration compared to the control.
- Determine the  $EC_{50}$  value by performing a probit or logistic regression analysis of the inhibition percentages against the logarithm of the fungicide concentrations.

Caption: Workflow for Mycelial Growth Inhibition Assay.

## Conidial Germination Assay

This assay assesses the impact of a fungicide on the germination of fungal spores (conidia).

### 1. Preparation of Spore Suspension:

- Harvest conidia from a mature fungal culture (typically 10-14 days old) by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80).
- Gently scrape the surface of the culture with a sterile glass rod to dislodge the conidia.
- Filter the suspension through sterile cheesecloth to remove mycelial fragments.
- Adjust the concentration of the spore suspension to a desired level (e.g.,  $1 \times 10^5$  conidia/mL) using a hemocytometer.

### 2. Assay Setup:

- Prepare a series of fungicide dilutions in sterile distilled water or a suitable buffer.
- In the wells of a microtiter plate or on a glass slide, mix a small volume of the spore suspension with an equal volume of each fungicide dilution. Include a control with no fungicide.

### 3. Incubation:

- Incubate the microtiter plates or slides in a humid chamber at the optimal temperature for spore germination (e.g., 20-25°C) for a specific period (e.g., 12-24 hours).

### 4. Data Collection and Analysis:

- After incubation, add a drop of a stain (e.g., lactophenol cotton blue) to stop further germination.
- Using a microscope, examine a predetermined number of spores (e.g., 100) per replicate to determine the percentage of germination. A spore is considered germinated if the germ tube is at least half the length of the spore.
- Calculate the percentage of germination inhibition for each fungicide concentration relative to the control.
- Determine the EC<sub>50</sub> value using probit or logistic regression analysis as described for the mycelial growth inhibition assay.

Caption: Workflow for Conidial Germination Assay.

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### Contact

Address: 3281 E Guasti Rd

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